molecular formula C12H14ClNO2S B2390550 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone CAS No. 339097-80-2

2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone

Cat. No.: B2390550
CAS No.: 339097-80-2
M. Wt: 271.76
InChI Key: LRBNDPILSHJBJK-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone is a useful research compound. Its molecular formula is C12H14ClNO2S and its molecular weight is 271.76. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Capacity Assessment

Compounds similar to "2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone" have been evaluated for their antioxidant capacities. For instance, the ABTS/PP decolorization assay is a prominent method for assessing the antioxidant capacity, highlighting how certain compounds can interact with radicals like ABTS•+. This method elucidates the reaction pathways and the significance of coupling reactions in the evaluation of total antioxidant capacity, indicating a potential area of application for the compound (Ilyasov et al., 2020).

Environmental Toxicology and Endocrine Disruption

Research on compounds with similar structures has also touched upon environmental toxicology, particularly regarding their role as endocrine disruptors in humans and wildlife. For example, DDT and its metabolites have been studied for their endocrine-disrupting effects, suggesting a potential research application for examining the environmental impact and toxicological profile of "this compound" (Burgos-Aceves et al., 2021).

Organic Pollutant Degradation

The compound's potential in environmental applications, such as the degradation or remediation of organic pollutants, has been a subject of interest. Enzymatic approaches using redox mediators have shown efficacy in transforming recalcitrant compounds found in industrial wastewater, indicating a potential area of application for studying the degradation pathways of similar compounds (Husain & Husain, 2007).

Understanding Chemical and Pharmacological Interests

Morpholine and its derivatives, a component of the compound's structure, have been extensively studied for their broad spectrum of pharmacological activities. This highlights the chemical and pharmacological interests in compounds containing morpholine, suggesting a potential research application for "this compound" in designing novel therapeutic agents (Asif & Imran, 2019).

Analytical Methods in Antioxidant Activity Determination

Finally, the determination of antioxidant activity through various analytical methods provides insight into the compound's potential application in analytical chemistry and biochemistry research. Studies focusing on the mechanisms, applicability, and comparative analysis of these methods offer a foundation for exploring the antioxidant properties of "this compound" (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

2-(2-chlorophenyl)sulfanyl-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2S/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBNDPILSHJBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666765
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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